molecular formula C11H23O5P B14516186 Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate CAS No. 62466-52-8

Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate

Cat. No.: B14516186
CAS No.: 62466-52-8
M. Wt: 266.27 g/mol
InChI Key: OAYBDMLNONIPKQ-UHFFFAOYSA-N
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Description

Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

The synthesis of Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate can be achieved through several synthetic routes. One common method involves the reaction of 3-butoxy-3-methyl-2-oxobutyric acid with dimethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphonates with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.

    Hydrolysis: Hydrolysis of the compound can occur in the presence of strong acids or bases, leading to the breakdown of the phosphonate ester into phosphonic acid and alcohol.

Scientific Research Applications

Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of diseases related to phosphate metabolism disorders.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, particularly those involving phosphate metabolism. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate can be compared with other similar compounds such as:

    Dimethyl (2-oxobutyl)phosphonate: This compound has a similar structure but lacks the butoxy group, resulting in different reactivity and applications.

    3,3-Dimethyl-2-oxobutyric acid: This compound is a precursor in the synthesis of this compound and has different chemical properties due to the absence of the phosphonate group.

    Phosphonic acid derivatives: Other phosphonic acid derivatives may have similar applications but differ in their chemical structure and reactivity, making this compound unique in its specific applications and properties.

Properties

CAS No.

62466-52-8

Molecular Formula

C11H23O5P

Molecular Weight

266.27 g/mol

IUPAC Name

3-butoxy-1-dimethoxyphosphoryl-3-methylbutan-2-one

InChI

InChI=1S/C11H23O5P/c1-6-7-8-16-11(2,3)10(12)9-17(13,14-4)15-5/h6-9H2,1-5H3

InChI Key

OAYBDMLNONIPKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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